

A Comparative Review of Clinical and Preclinical EP300/CBP Inhibitors

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The homologous transcriptional coactivators E1A binding protein p300 (EP300) and CREB-binding protein (CBP) have emerged as critical targets in oncology and other therapeutic areas. Their roles as epigenetic regulators, primarily through their histone acetyltransferase (HAT) and bromodomain functions, are integral to various cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of EP300/CBP activity is implicated in numerous cancers, making them attractive targets for therapeutic intervention.[3][4] This guide provides a comparative overview of key preclinical and clinical inhibitors targeting EP300/CBP, with a focus on their performance, supporting experimental data, and methodologies.

Mechanism of Action: Targeting the Bromodomain

A predominant strategy for inhibiting EP300/CBP function is to target their bromodomains. These domains are responsible for "reading" acetylated lysine residues on histones and other proteins, a crucial step in transcriptional activation.[4][5] By competitively binding to the bromodomain, small molecule inhibitors can displace EP300/CBP from chromatin, leading to the downregulation of key oncogenic gene expression programs.[6] A well-established example of this is the suppression of the IRF4/MYC signaling axis in multiple myeloma, which is critical for the viability of myeloma cells.[7][8]

Preclinical Inhibitors: A Comparative Overview

A number of potent and selective EP300/CBP bromodomain inhibitors have been developed and characterized in preclinical studies. These compounds have demonstrated significant anti-tumor activity across a range of hematological malignancies and solid tumors.

Inhibitor	Target	IC50/EC50/GI50	Key Preclinical Findings	Reference(s)
SGC-CBP30	EP300/CBP Bromodomain	EC50 (CBP-H3.3 binding): 0.28 μ M	Induces cell cycle arrest and apoptosis in multiple myeloma cell lines; suppresses IRF4 and MYC expression.	[4] [7]
I-CBP112	EP300/CBP Bromodomain	EC50 (CBP-H3.3 binding): 0.24 μ M	Shows potent growth inhibitory effects in multiple myeloma cell lines (GI50 < 3 μ M in sensitive lines).	[4] [7]
OPN-6602	EP300/CBP Bromodomain	IC50 (EP300): 27 nM; IC50 (CBP): 31 nM	Demonstrates single-agent tumor growth inhibition (71%) in a multiple myeloma xenograft model; shows >200-fold selectivity versus BET bromodomains.	[8] [9] [10]
CCS1477 (Inobrodib)	EP300/CBP Bromodomain	GI50 < 100 nM in multiple myeloma cell lines	Induces cell cycle arrest and differentiation in hematologic malignancy models; evicts EP300/CBP from	[6] [11]

			key enhancer regions.	
GNE-049	p300/CBP Bromodomain	Not specified	Blocks expression of key proliferative genes and reduces tumor growth in mouse models of prostate cancer.	[12]
NEO2734	Dual BET and CBP/EP300 Bromodomain	Kd (CBP/EP300): Nanomolar range	Exhibits potent antiproliferative activity across various cell lines, particularly leukemia, prostate cancer, and lymphomas.	[13][14]
OPN-6742	EP300/CBP Bromodomain	IC50 (EP300): 13 nM; IC50 (CBP): 18 nM	Potent dual inhibitor with demonstrated biochemical activity.	[9]

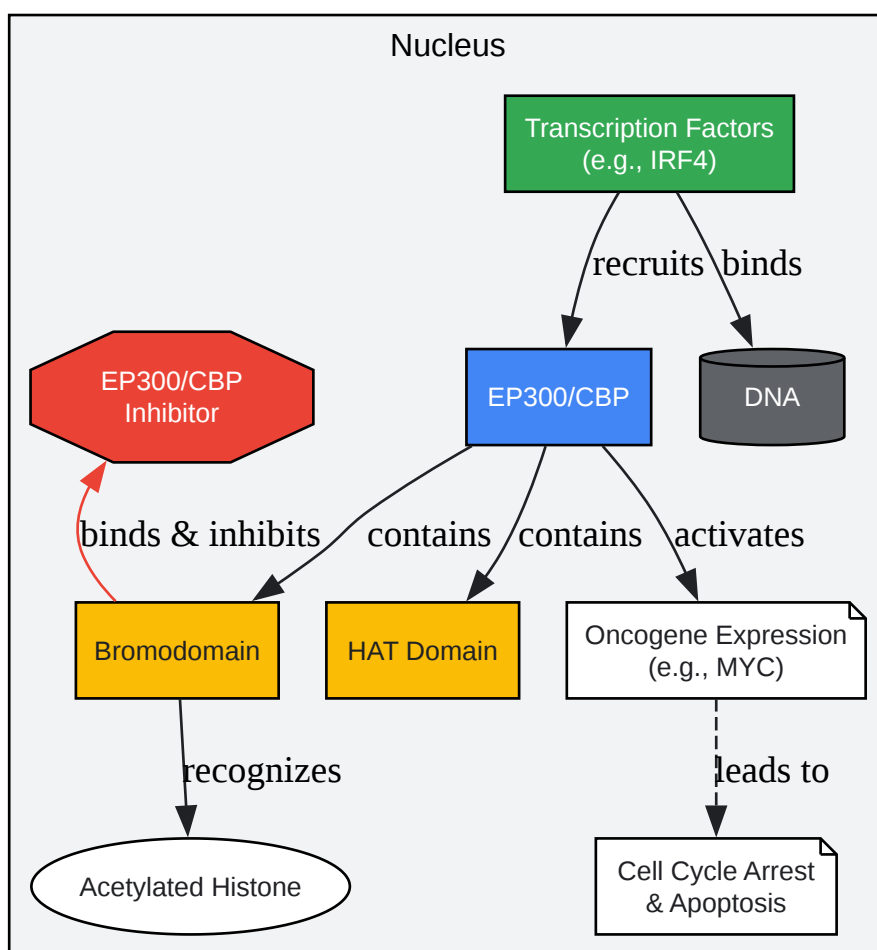
Clinical Development of EP300/CBP Inhibitors

The promising preclinical data has led to the advancement of several EP300/CBP inhibitors into clinical trials, primarily for hematological malignancies and advanced solid tumors.

Inhibitor	Clinical Trial Identifier	Phase	Target Indication(s)	Status
OPN-6602	NCT06433947	Phase 1	Multiple Myeloma	Recruiting
CCS1477 (Inobrodib)	NCT04068597	Phase 1/2a	Advanced Haematological Malignancies	Ongoing
EP31670 (NEO2734)	NCT05488548	Phase 1	Advanced Solid Tumors and Hematological Malignancies	Ongoing

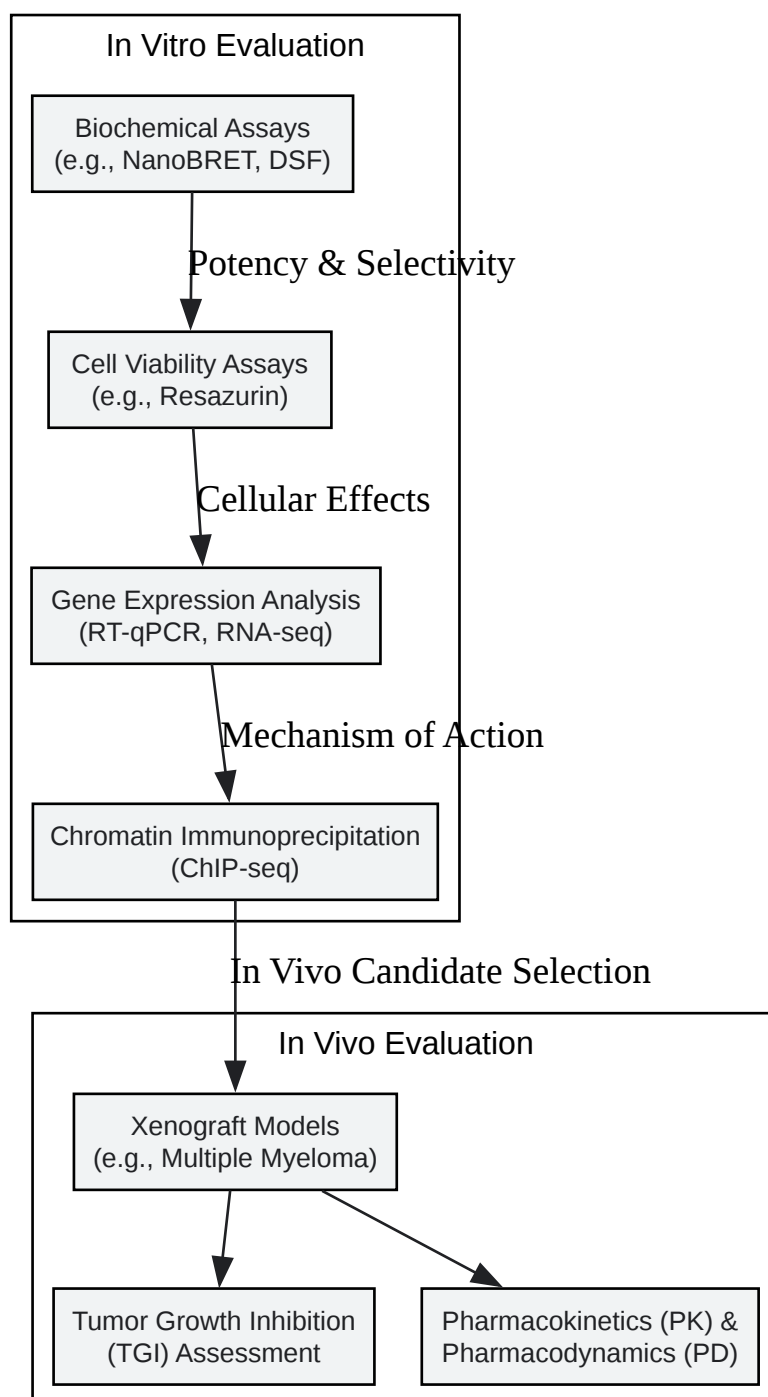
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.



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Caption: EP300/CBP signaling and mechanism of bromodomain inhibition.



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Caption: A typical preclinical evaluation workflow for EP300/CBP inhibitors.

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common protocols used in the evaluation of EP300/CBP inhibitors.

Cell Viability Assays

- Objective: To determine the growth inhibitory effects of the compounds on cancer cell lines.
- Method:
 - A panel of cell lines (e.g., multiple myeloma, acute leukemia) are seeded in 96-well plates. [7]
 - Cells are treated with a dose range of the inhibitor or DMSO as a control. [4]
 - After a specified incubation period (e.g., 6 days), cell viability is measured using a reagent such as resazurin. [4]
 - Fluorescence is read on a plate reader, and the data is normalized to the DMSO control to calculate GI50 values (the concentration that causes 50% inhibition of cell growth). [4]

NanoBRET Cellular Target Engagement Assay

- Objective: To measure the potency of inhibitors in a cellular context by assessing their ability to disrupt the interaction between the EP300/CBP bromodomain and histone H3.
- Method:
 - Cells are co-transfected with plasmids expressing the EP300 or CBP bromodomain fused to NanoLuc luciferase and histone H3.3 fused to HaloTag.
 - The HaloTag is labeled with a fluorescent ligand.
 - In the absence of an inhibitor, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the fluorescently labeled histone.
 - Cells are treated with varying concentrations of the inhibitor.

- The BRET signal is measured, and the dose-dependent inhibition is used to calculate the EC50 value.[\[4\]](#)[\[7\]](#)

Quantitative Real-Time PCR (qRT-PCR)

- Objective: To quantify the changes in mRNA expression of target genes (e.g., IRF4, MYC) following inhibitor treatment.
- Method:
 - Cancer cells are treated with the inhibitor or DMSO for a specific duration (e.g., 6 hours).[\[7\]](#)
 - Total RNA is extracted from the cells and reverse-transcribed into cDNA.
 - qRT-PCR is performed using primers specific for the target genes and a housekeeping gene for normalization.
 - The relative gene expression is calculated using the delta-delta Ct method.[\[7\]](#)

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

- Objective: To identify the genome-wide binding sites of EP300/CBP and assess how inhibitor treatment affects their localization.
- Method:
 - Cells are treated with the inhibitor or DMSO and then cross-linked with formaldehyde.
 - Chromatin is sheared into small fragments.
 - An antibody specific to EP300 or CBP is used to immunoprecipitate the protein-DNA complexes.
 - The cross-links are reversed, and the associated DNA is purified.
 - The DNA is then sequenced, and the reads are mapped to the genome to identify binding peaks.[\[11\]](#)[\[15\]](#)

In Vivo Xenograft Models

- Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
- Method:
 - Immunocompromised mice are subcutaneously or systemically engrafted with human cancer cells (e.g., OPM-2 multiple myeloma cells).[10]
 - Once tumors are established, mice are randomized into treatment and control groups.
 - The inhibitor is administered orally or via another appropriate route at a specified dose and schedule.[9]
 - Tumor volume and body weight are measured regularly.
 - At the end of the study, tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.[10]

Conclusion

The development of EP300/CBP inhibitors represents a promising therapeutic strategy, particularly in oncology. The preclinical data for a range of compounds demonstrates potent and selective activity against the bromodomains of these coactivators, leading to significant anti-tumor effects in various cancer models. The ongoing clinical trials will be crucial in determining the safety and efficacy of these agents in patients. The continued investigation into the diverse roles of EP300 and CBP will undoubtedly unveil further therapeutic opportunities for this class of inhibitors.

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References

- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]
- 3. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 4. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
- 5. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of EP300/CBP by bromodomain inhibition in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Novel dual EP300/CBP bromodomain inhibitors show efficacy in models of mCRPC | BioWorld [bioworld.com]
- 10. Opna Bio Doses First Patient in Phase 1 Study in Multiple Myeloma with OPN-6602, an EP300/CBP Bromodomain Inhibitor - Opna Bio [opnabio.com]
- 11. ashpublications.org [ashpublications.org]
- 12. BioCentury - Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
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